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Compound of Interest

Compound Name: Chamaejasmenin C

Cat. No.: B1210549

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
structural elucidation of Chamaejasmenin C, a C-3/C-3"-biflavanone isolated from the roots of
Stellera chamaejasme L. This document is intended to serve as a valuable resource for
researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural characterization of Chamaejasmenin C has been established through a
combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
While the original full dataset is found in specialized chemical literature, this guide summarizes
the key spectroscopic data.

Mass Spectrometry (MS)

High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS) is a critical tool in
determining the molecular formula of natural products. For biflavanones isolated from Stellera
chamaejasme, negative ion mode is often utilized. The fragmentation patterns of these
molecules, particularly the retro-Diels-Alder (RDA) cleavage, provide significant structural
information. While the exact high-resolution mass for Chamaejasmenin C is not detailed in the
readily available literature, related biflavanones from the same plant, such as
Neochamaejasmin C, show a molecular ion peak [M-H]~ at m/z 569.1446, corresponding to a
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molecular formula of C32H26010[1]. The mass spectrum of Chamaejasmenin C is expected to
be consistent with its biflavanone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of complex organic
molecules like Chamaejasmenin C. The data from *H NMR, 3C NMR, and 2D-NMR
experiments (such as COSY and HMBC) allow for the precise assignment of protons and
carbons within the molecule.

Table 1: 1H NMR Spectroscopic Data for Chamaejasmenin C

. Chemical Shift () o Coupling Constant
Position Multiplicity
ppm (J) Hz

Data not available in

search results

Table 2: 13C NMR Spectroscopic Data for Chamaejasmenin C

Position Chemical Shift (6) ppm

Data not available in search results

Note: The complete *H and 3C NMR data for Chamaejasmenin C are reported in the
publication: Liu, G. Q., Tatematsu, H., Kurokawa, M., Niwa, M., & Hirata, Y. (1984). Novel C-
3/C-3"-biflavanones from stellera chamaejasme L. Chemical & Pharmaceutical Bulletin, 32(1),
362-365. Access to the full text of this article is recommended for the complete dataset.

Experimental Protocols

The isolation and spectroscopic analysis of Chamaejasmenin C follow a standardized
workflow for natural product chemistry. The methodologies described for the isolation of co-
occurring biflavanones from Stellera chamaejasme are representative of the procedures used
for Chamaejasmenin C.
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Extraction and Isolation

The dried and powdered roots of Stellera chamaejasme L. are typically extracted with a polar
solvent such as ethanol or methanol. The resulting crude extract is then subjected to a series of
chromatographic separations to isolate the constituent compounds. This multi-step process
generally involves:

« Solvent Extraction: The plant material is exhaustively extracted with an appropriate solvent
(e.g., 95% ethanol) at room temperature.

e Solvent Partitioning: The crude extract is often partitioned between different immiscible
solvents (e.g., petroleum ether, ethyl acetate) to separate compounds based on their polarity.

o Column Chromatography: The fractions obtained from solvent partitioning are further purified
using column chromatography. Silica gel is a common stationary phase, with a gradient of
solvents of increasing polarity (e.g., a chloroform-methanol mixture) used as the mobile
phase.

» Further Purification: Fractions containing the compound of interest may require additional
purification steps, such as preparative thin-layer chromatography (TLC) or Sephadex column
chromatography.

Spectroscopic Analysis

The purified Chamaejasmenin C is then subjected to spectroscopic analysis for structural
elucidation.

¢ NMR Spectroscopy: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 500 MHz). The sample is typically dissolved in a deuterated solvent, such as acetone-
de or methanol-ds, with tetramethylsilane (TMS) used as an internal standard. 2D-NMR
experiments, including COSY, HSQC, and HMBC, are crucial for establishing the
connectivity of atoms within the molecule.

o Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF
(Electrospray lonization Time-of-Flight) or a similar high-resolution mass spectrometer to
determine the accurate mass and molecular formula of the compound.
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Visualizations
Experimental Workflow for Isolation and Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation
of Chamaejasmenin C from Stellera chamaejasme L..
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Figure 1. General experimental workflow for the isolation and structural elucidation of
Chamaejasmenin C.

As of the latest literature review, a specific signaling pathway for Chamaejasmenin C has not
been extensively detailed. However, related biflavonoids from Stellera chamaejasme have
been investigated for their biological activities, suggesting that Chamaejasmenin C may also
possess interesting pharmacological properties worthy of further investigation. This guide
provides the foundational spectroscopic and methodological information to support such future
research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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